2-(1-Amino-2,2-difluoroethyl)-4,4-difluorocyclopentanol hydrochloride
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Overview
Description
2-(1-Amino-2,2-difluoroethyl)-4,4-difluorocyclopentanol hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of multiple fluorine atoms, which can significantly influence its chemical behavior and interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Amino-2,2-difluoroethyl)-4,4-difluorocyclopentanol hydrochloride typically involves multiple steps, starting from readily available precursors. The key steps often include:
Formation of the cyclopentanol ring: This can be achieved through cyclization reactions involving appropriate starting materials.
Introduction of the difluoroethyl group: This step usually involves the use of difluoroethylating agents under controlled conditions.
Hydrochloride formation: The final step involves converting the free base into its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow reactors, which allow for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(1-Amino-2,2-difluoroethyl)-4,4-difluorocyclopentanol hydrochloride can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluorocyclopentanone derivatives, while reduction can produce various amine compounds.
Scientific Research Applications
2-(1-Amino-2,2-difluoroethyl)-4,4-difluorocyclopentanol hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound’s unique properties make it useful in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-(1-Amino-2,2-difluoroethyl)-4,4-difluorocyclopentanol hydrochloride exerts its effects involves interactions with specific molecular targets. The presence of fluorine atoms can enhance binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 4-[(1S)-1-amino-2,2-difluoroethyl]benzonitrile hydrochloride
- 2,2-Difluoro-1-methylcyclopropylamine hydrochloride
Uniqueness
Compared to similar compounds, 2-(1-Amino-2,2-difluoroethyl)-4,4-difluorocyclopentanol hydrochloride stands out due to its unique cyclopentanol ring structure and multiple fluorine substitutions. These features can significantly influence its chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C7H12ClF4NO |
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Molecular Weight |
237.62 g/mol |
IUPAC Name |
2-(1-amino-2,2-difluoroethyl)-4,4-difluorocyclopentan-1-ol;hydrochloride |
InChI |
InChI=1S/C7H11F4NO.ClH/c8-6(9)5(12)3-1-7(10,11)2-4(3)13;/h3-6,13H,1-2,12H2;1H |
InChI Key |
KFVQCZZBYQXRLC-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(CC1(F)F)O)C(C(F)F)N.Cl |
Origin of Product |
United States |
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